molecular formula C10H10F2O2 B3183410 4-(2,4-Difluorophenyl)butanoic acid CAS No. 110931-78-7

4-(2,4-Difluorophenyl)butanoic acid

Cat. No. B3183410
M. Wt: 200.18 g/mol
InChI Key: IFFOGNBDGRXWFK-UHFFFAOYSA-N
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Description

“4-(2,4-Difluorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H10F2O2 . It has a molecular weight of 200.18 . The compound is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “4-(2,4-Difluorophenyl)butanoic acid” consists of 10 Hydrogen atoms, 10 Carbon atoms, 2 Oxygen atoms, and 2 Fluorine atoms . The molecule contains a total of 24 bonds, including 14 non-Hydrogen bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Scientific Research Applications

    Scientific Field

    Chemistry

    • Application : 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid
    • Method of Application : This compound was prepared in 85% yield as colorless crystals from the 1:1 reaction of 2,4-dichloro aniline and glutaric anhydride in toluene .
    • Results : The X-ray crystal structure determination of this compound shows the backbone of the molecule to be kinked about the methylene-C–N (amide) bond .

    Scientific Field

    Organic Chemistry

    • Application : 2,6-Difluorophenylboronic Acid
    • Method of Application : This compound is used as a substrate in the model reaction of Suzuki–Miyaura coupling with 4-chloro-3-methylanisole .
    • Results : This reaction is used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .

    Scientific Field

    Agriculture

    • Application : Butyrac / 2,4-DB
    • Method of Application : This compound is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates .
    • Results : The mode of action of this compound involves disruption of transport systems and interference with nucleic acid metabolism .

    Scientific Field

    • Application : 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid
    • Method of Application : This compound was prepared in 85% yield as colorless crystals from the 1:1 reaction of 2,4-dichloro aniline and glutaric anhydride in toluene .
    • Results : The X-ray crystal structure determination of this compound shows the backbone of the molecule to be kinked about the methylene-C–N (amide) bond .

    Scientific Field

    • Application : 2,4-Difluorophenylboronic Acid
    • Method of Application : This compound is used in the synthesis of highly efficient phosphorescent iridium (III) complexes which are used for light-emitting diodes .

    Scientific Field

    • Application : 3,4-Difluorophenylboronic Acid
    • Method of Application : This compound can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used to prepare flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .

    Scientific Field

    • Application : 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid
    • Method of Application : This compound was prepared in 85% yield as colorless crystals from the 1:1 reaction of 2,4-dichloro aniline and glutaric anhydride in toluene .
    • Results : The X-ray crystal structure determination of this compound shows the backbone of the molecule to be kinked about the methylene-C–N (amide) bond .

    Scientific Field

    • Application : 2,4-Difluorophenylboronic Acid
    • Method of Application : This compound is used in the synthesis of highly efficient phosphorescent iridium (III) complexes which are used for light-emitting diodes .

    Scientific Field

    • Application : 3,4-Difluorophenylboronic Acid
    • Method of Application : This compound can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used to prepare flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .

properties

IUPAC Name

4-(2,4-difluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFOGNBDGRXWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenyl)butanoic acid

CAS RN

110931-78-7
Record name 2,4-Difluorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110931-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JR Tagat, SW McCombie, DV Nazareno… - The Journal of …, 2002 - ACS Publications
Aryl carboxamides are useful structural units found in several biologically active compounds. Unlike their benzoic acid counterparts, fluorinated versions of naphthoic acids are relatively …
Number of citations: 38 pubs.acs.org
P Nussbaumer, G Dorfstaetter, I Leitner… - Journal of medicinal …, 1993 - ACS Publications
Derivatives of the allylamine antimycotic terbinafine (1) with varied substitution at the naphthalene ring system have been prepared, and their antifungal activity has been evaluated. In …
Number of citations: 32 pubs.acs.org

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